molecular formula C10H15NO2S B8307398 2-(3,4-Dimethoxy-phenylsulfanyl)-ethylamine

2-(3,4-Dimethoxy-phenylsulfanyl)-ethylamine

Cat. No.: B8307398
M. Wt: 213.30 g/mol
InChI Key: VNNUBNYRLMPLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxy-phenylsulfanyl)-ethylamine is a useful research compound. Its molecular formula is C10H15NO2S and its molecular weight is 213.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)sulfanylethanamine

InChI

InChI=1S/C10H15NO2S/c1-12-9-4-3-8(14-6-5-11)7-10(9)13-2/h3-4,7H,5-6,11H2,1-2H3

InChI Key

VNNUBNYRLMPLCR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)SCCN)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cold (0° C.) solution of (3,4-dimethoxy-phenylsulfanyl)-acetonitrile (7.53 g, 36.0 mmol) in anhydrous THF (41 ml), was added portionwise NaBH4 (1.22 g, 32.0 mmol) and dropwise a solution of BF3.OEt2 (5.37 ml, 20.0 mmol) in anhydrous THF (13.4 ml) over 30 min. The resulting mixture was stirred at RT for 3 h under nitrogen. The mixture was concentrated in vacuo, the residue was dissolved in CH2Cl2 and washed with HCl 37%. The aqueous phase was neutralized with NaOH 30% and extracted with CH2Cl2. The combined organic phases were dried over anhydrous MgSO4, filtered and concentrated to give a crude oil. Flash chromatography (CH2Cl2/MeOH: 9/1) gave the title product (3.6 g, 46%).
Quantity
7.53 g
Type
reactant
Reaction Step One
Name
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
Quantity
41 mL
Type
solvent
Reaction Step One
Quantity
5.37 mL
Type
reactant
Reaction Step Two
Name
Quantity
13.4 mL
Type
solvent
Reaction Step Two
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
46%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.